![molecular formula C16H18O3S B12838375 (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a sulfanylideneethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexane ring, the introduction of the benzoyl group, and the addition of the sulfanylideneethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylideneethyl group to a sulfoxide or sulfone.
Reduction: Reduction of the benzoyl group to a benzyl alcohol.
Substitution: Replacement of the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylideneethyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving sulfanylidene groups. Its ability to undergo specific chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.
作用機序
The mechanism of action of (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneethyl group may play a key role in binding to these targets, leading to the modulation of biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
Uniqueness
What sets (1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a versatile and valuable compound in various fields of research and industry.
特性
分子式 |
C16H18O3S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O3S/c17-15(12-7-5-11(6-8-12)9-10-20)13-3-1-2-4-14(13)16(18)19/h5-8,10,13-14H,1-4,9H2,(H,18,19)/t13-,14+/m0/s1 |
InChIキー |
ULSAJMNBVZSILC-UONOGXRCSA-N |
異性体SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)CC=S)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)CC=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)

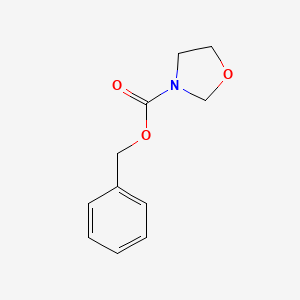
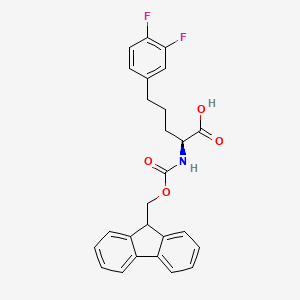

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
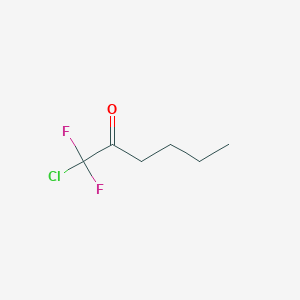
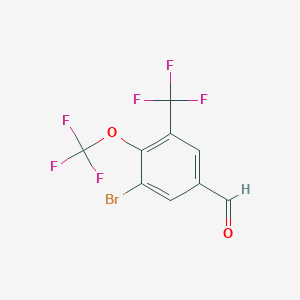
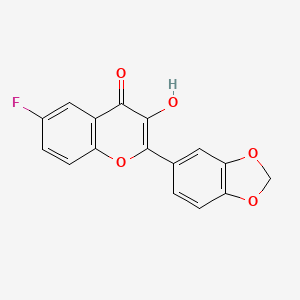
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
